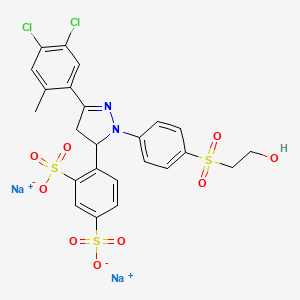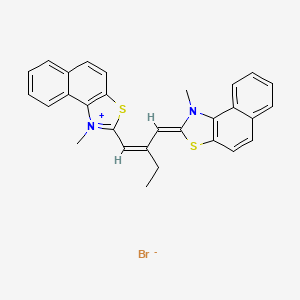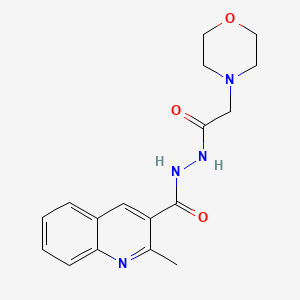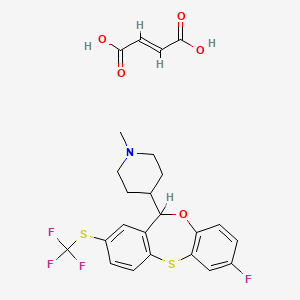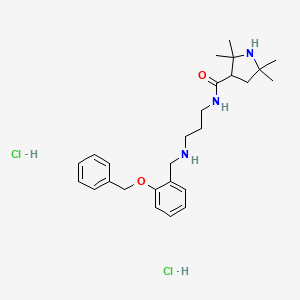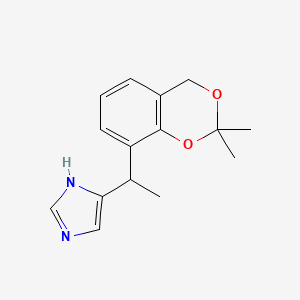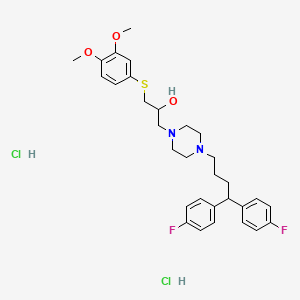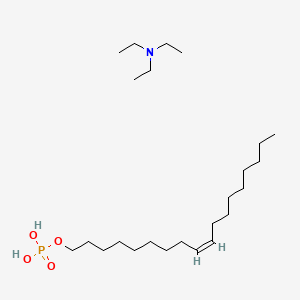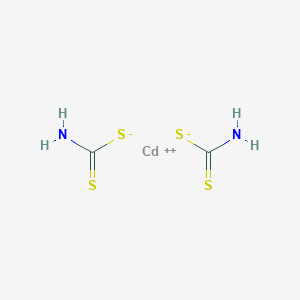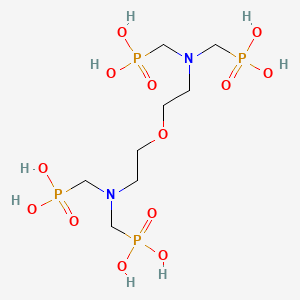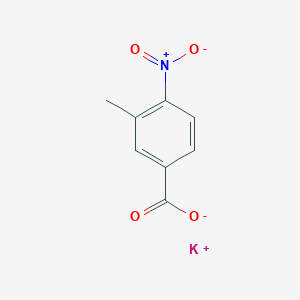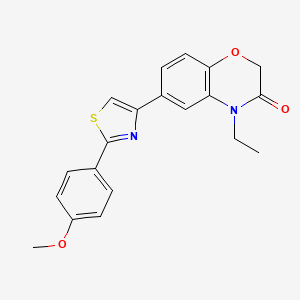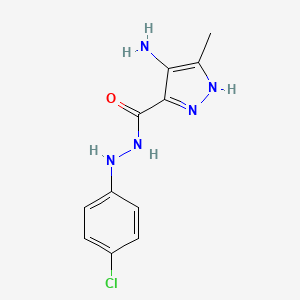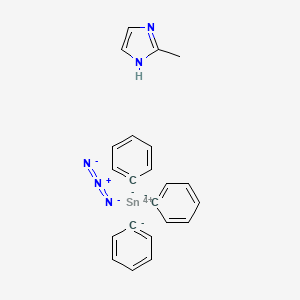
Tin, azido(2-methyl-1H-imidazole-N(sup 3))triphenyl-, (TB-5-12)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin, azido(2-methyl-1H-imidazole-N(sup 3))triphenyl-, (TB-5-12)- is a complex organotin compound that features a unique combination of azido and imidazole ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tin, azido(2-methyl-1H-imidazole-N(sup 3))triphenyl- typically involves the reaction of triphenyltin chloride with 2-methyl-1H-imidazole and sodium azide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive .
Chemical Reactions Analysis
Types of Reactions
Tin, azido(2-methyl-1H-imidazole-N(sup 3))triphenyl- can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the tin center.
Coordination Chemistry: The imidazole ligand can coordinate with various metal centers, forming complexes.
Common Reagents and Conditions
Substitution: Reagents such as phosphines or amines can be used to replace the azido group.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution: Products include derivatives where the azido group is replaced by other functional groups.
Oxidation: Oxidized forms of the tin center, potentially leading to tin(IV) species.
Reduction: Reduced forms of the compound, possibly leading to the formation of tin(II) species.
Scientific Research Applications
Chemistry
In chemistry, Tin, azido(2-methyl-1H-imidazole-N(sup 3))triphenyl- is used as a precursor for the synthesis of other organotin compounds. It is also studied for its coordination chemistry and potential as a catalyst in organic reactions .
Biology and Medicine
The compound’s unique structure makes it a candidate for biological studies, particularly in understanding the interactions between metal centers and biological molecules.
Industry
In industry, this compound could be used in the development of new materials, particularly those that require specific coordination environments or redox properties. Its potential use in catalysis could also be explored for industrial chemical processes .
Mechanism of Action
The mechanism of action of Tin, azido(2-methyl-1H-imidazole-N(sup 3))triphenyl- involves its ability to coordinate with various substrates through the imidazole ligand. The azido group can participate in click chemistry reactions, forming triazoles. The tin center can undergo redox reactions, making it a versatile component in catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
Triphenyltin chloride: A precursor in the synthesis of Tin, azido(2-methyl-1H-imidazole-N(sup 3))triphenyl-.
Azidoimidazole derivatives: Compounds with similar azido and imidazole functionalities.
Other organotin compounds: Such as tributyltin and triphenyltin derivatives.
Uniqueness
Tin, azido(2-methyl-1H-imidazole-N(sup 3))triphenyl- is unique due to its combination of azido and imidazole ligands, which provide distinct reactivity and coordination properties. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
83729-81-1 |
|---|---|
Molecular Formula |
C22H21N5Sn |
Molecular Weight |
474.1 g/mol |
IUPAC Name |
benzene;2-methyl-1H-imidazole;tin(4+);azide |
InChI |
InChI=1S/3C6H5.C4H6N2.N3.Sn/c3*1-2-4-6-5-3-1;1-4-5-2-3-6-4;1-3-2;/h3*1-5H;2-3H,1H3,(H,5,6);;/q3*-1;;-1;+4 |
InChI Key |
SRNRHDPUYPGYKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[N-]=[N+]=[N-].[Sn+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


